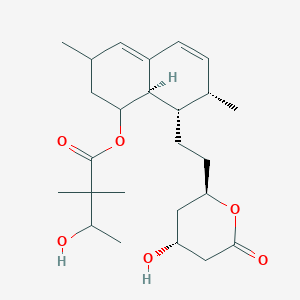

3'-Hydroxy Simvastatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O6 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

[(7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3/t14?,15-,16?,18+,19+,20-,21?,23-/m0/s1 |

InChI Key |

MTOKLGKFIIZWRP-ILNDCQMDSA-N |

Isomeric SMILES |

C[C@H]1C=CC2=CC(CC([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C(C)O)C |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Inhibition of HMG-CoA Reductase by 3'-Hydroxy Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simvastatin (B1681759), a widely prescribed lipid-lowering agent, functions as a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, 3'-Hydroxy Simvastatin. This active metabolite is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. By mimicking the structure of the natural substrate, HMG-CoA, this compound acts as a reversible, competitive inhibitor, effectively blocking the production of mevalonate (B85504) and subsequently, cholesterol. This guide provides a detailed examination of the molecular mechanism, binding kinetics, structural interactions, and experimental protocols relevant to the inhibition of HMG-CoA reductase by this compound.

Mechanism of Action: Competitive Inhibition

Simvastatin itself is an inactive lactone prodrug.[1][2] Following oral administration, it is hydrolyzed to its active open-ring β-hydroxyacid form, this compound (also known as simvastatin acid).[3][4] This activation is crucial for its therapeutic effect.

The primary mechanism of action is competitive inhibition .[3][5][6][7] The hydroxyglutaric acid portion of this compound is structurally analogous to the HMG moiety of the endogenous substrate, HMG-CoA.[4] This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme.[7][8] By occupying the active site, it directly competes with HMG-CoA, preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonic acid.[3][5][7] This reaction is the committed, rate-limiting step in the biosynthesis of cholesterol.[5][8]

The inhibition is reversible.[3][9] Despite the inhibitor's high affinity, an increase in the concentration of the substrate (HMG-CoA) can overcome the inhibition, a classic characteristic of competitive inhibition.[10] The binding affinity of statins for the enzyme is in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA.[11]

The downstream effect of this inhibition within hepatocytes is a depletion of intracellular cholesterol. This state triggers a compensatory upregulation of LDL receptor expression on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[3][5]

Quantitative Inhibition Data

The potency of statins is quantified by their inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition. The data highlights the high affinity of this compound for HMG-CoA reductase.

| Compound | Type | Inhibition Constant (Ki) | Notes |

| This compound | Active Metabolite | ~0.1 nM | Exhibits very high affinity for the enzyme active site.[12] |

| Atorvastatin | Active Drug | ~0.1 nM | Potency is comparable to this compound at steady state.[12] |

| Pravastatin | Active Drug | ~1-250 nM | Generally less potent than simvastatin's active form.[13] |

| Fluvastatin | Active Drug | ~2-250 nM | Potency varies but is generally less than this compound.[13] |

| HMG-CoA | Endogenous Substrate | ~6.6 µM (Kd) | The natural substrate has a significantly lower binding affinity.[12] |

Note: Ki values can vary based on experimental conditions. The data presented is a representative range from literature.

Structural Basis of Inhibition

X-ray crystallography studies of human HMG-CoA reductase in complex with various statins have provided a detailed view of the molecular interactions driving the potent inhibition.[8][14][15]

-

Binding Site Occupancy : The HMG-like moiety of this compound binds to the same site as the HMG portion of HMG-CoA, effectively blocking substrate access.[7][8][14] The rest of the molecule, including its hydrophobic decalin ring system, occupies a groove exposed by flexible helices in the enzyme's catalytic domain.[16]

-

Key Interactions : The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the inhibitor and amino acid residues in the active site.[17] For instance, the carboxylate group of the active statin forms crucial hydrogen bonds.[17]

-

Enzyme Conformation : The binding of the statin induces a conformational change in the enzyme. Specifically, several catalytically important residues near the C-terminus of the enzyme become disordered.[8][14] This flexibility is essential, as a rigid structure would sterically hinder the binding of the bulky statin molecule.[8][14][15]

Visualizing the Mechanism and Pathways

Cholesterol Biosynthesis and Inhibition Point

The following diagram illustrates the mevalonate pathway, highlighting the critical step catalyzed by HMG-CoA reductase and the inhibitory action of this compound.

Caption: The Mevalonate Pathway and the site of HMG-CoA Reductase inhibition.

Model of Competitive Inhibition

This diagram illustrates the logical relationship in competitive inhibition, where the inhibitor and substrate compete for the enzyme's active site.

Caption: Logical model of reversible competitive enzyme inhibition.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol outlines a common method for measuring HMGCR activity and assessing inhibition by monitoring NADPH consumption.[18][19][20][21]

Objective: To determine the rate of HMG-CoA reductase activity by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

-

Multi-well spectrophotometer capable of reading absorbance at 340 nm[19][21]

-

Recombinant human HMG-CoA Reductase enzyme

-

HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8-7.5)[19][20]

-

NADPH solution

-

HMG-CoA solution (substrate)

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Purified water (dH2O)

Procedure:

-

Reagent Preparation:

-

Prepare all reagents as per manufacturer instructions or established lab protocols.[18] Reconstitute lyophilized components (Enzyme, HMG-CoA, NADPH) in the appropriate buffers or dH2O.[18][21]

-

Keep enzyme, NADPH, and HMG-CoA on ice during use.[18][21] Pre-warm the assay buffer to 37°C before use.[18][22]

-

Prepare serial dilutions of the inhibitor (this compound) to determine IC50 or Ki values.

-

-

Assay Setup (per well in a 96-well plate):

-

Enzyme Control (No Inhibitor): Add assay buffer, a specific amount of HMG-CoA Reductase enzyme (e.g., 5 µL), and solvent control (e.g., 2 µL DMSO).[18]

-

Test Inhibitor Wells: Add assay buffer, HMG-CoA Reductase enzyme (e.g., 5 µL), and the desired concentration of inhibitor (e.g., 2 µL).[18]

-

Reagent Blank: Add assay buffer only to measure background absorbance.[18]

-

Adjust the total volume in each well to a pre-reaction volume (e.g., 10-50 µL) with assay buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing assay buffer and NADPH.[21]

-

To initiate the reaction, add the Reaction Mix to all wells, followed immediately by the addition of the HMG-CoA substrate solution.[19] The final reaction volume is typically 100-200 µL.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.[20]

-

Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10-20 minutes.[21]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔOD/min) for each well.

-

The enzyme activity is proportional to this rate. The specific activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[20]

-

For inhibitor screening, calculate the percent inhibition relative to the enzyme control.

-

Plot the reaction velocity against substrate concentration in the presence of different inhibitor concentrations and use Lineweaver-Burk plots or non-linear regression to determine the type of inhibition and calculate the Ki value.[10]

-

Experimental Workflow Diagram

Caption: Spectrophotometric HMG-CoA Reductase inhibition assay workflow.

X-ray Crystallography Protocol (General Overview)

Determining the co-crystal structure of HMGCR with this compound provides the definitive structural basis for its inhibitory mechanism.

-

Protein Expression and Purification: The catalytic domain of human HMG-CoA reductase is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified enzyme is mixed with the inhibitor (this compound) and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into this map and refined to yield the final atomic-resolution structure.[14]

Conclusion

This compound is a highly potent, reversible, and competitive inhibitor of HMG-CoA reductase. Its mechanism is rooted in its structural mimicry of the natural substrate, HMG-CoA, allowing it to bind with high affinity to the enzyme's active site. This interaction, elucidated by kinetic and crystallographic studies, physically blocks substrate binding and halts the cholesterol synthesis cascade. The detailed understanding of this mechanism continues to inform the development of next-generation lipid-lowering therapies.

References

- 1. HMG CoA Reductase Inhibitors ("Statins") | Johns Hopkins HIV Guide [hopkinsguides.com]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. DSpace [helda.helsinki.fi]

- 12. portlandpress.com [portlandpress.com]

- 13. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Structural mechanism for statin inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. mdpi.com [mdpi.com]

- 20. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 21. abcam.com [abcam.com]

- 22. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

The Pharmacological Landscape of Simvastatin's Major Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of the major metabolites of simvastatin (B1681759), a widely prescribed HMG-CoA reductase inhibitor. By delving into their metabolic activation, inhibitory potency, and the experimental methodologies used for their characterization, this document serves as a critical resource for researchers in pharmacology and drug development.

Introduction: The Metabolic Journey of a Prodrug

Simvastatin is administered as an inactive lactone prodrug.[1][2] Following oral administration, it undergoes extensive first-pass metabolism, primarily in the liver, to be converted into its pharmacologically active forms.[3][4] The initial and most critical step in its activation is the hydrolysis of the lactone ring to form the open β-hydroxy acid, simvastatin acid (SVA).[1][2] This active form is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][5]

Further metabolism of simvastatin acid, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, results in the formation of several oxidized metabolites.[3][4] Among these, the major active metabolites that contribute to the overall cholesterol-lowering effect of simvastatin are 6'-hydroxy simvastatin acid, 6'-hydroxymethyl simvastatin acid, and 6'-exomethylene simvastatin acid.[1] This guide will focus on the pharmacological characterization of these key metabolites.

Quantitative Pharmacological Profile

The following table summarizes the available quantitative data and estimated IC50 values for simvastatin and its principal active metabolites.

| Compound | Type | HMG-CoA Reductase Inhibition (IC50) | Relative Potency to Simvastatin Acid | Data Source |

| Simvastatin | Prodrug (inactive lactone) | Inactive | - | [1][2] |

| Simvastatin Acid (SVA) | Active Metabolite (β-hydroxy acid) | ~11.2 nM (example value) | 100% | [6] |

| 6'-hydroxy Simvastatin Acid | Active Metabolite | Estimated: ~22.4 nM | 50% | [6] |

| 6'-hydroxymethyl Simvastatin Acid | Active Metabolite | Estimated: ~12.4 nM | 90% | [6] |

| 6'-exomethylene Simvastatin Acid | Active Metabolite | Effective inhibitor, specific IC50 not available | - | [1] |

| Simvastatin 6'-carboxylic acid | Active Metabolite | Estimated: ~28.0 nM | 40% | [6] |

Note: The IC50 value for Simvastatin Acid is a representative value from the literature. The IC50 values for the other metabolites are estimated based on their reported relative potencies to Simvastatin Acid.

Experimental Protocols

The characterization of simvastatin's metabolites and their pharmacological activity relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified HMG-CoA reductase.

Objective: To determine the IC50 value of a test compound for HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+ at 340 nm. The decrease in absorbance is proportional to the enzyme's activity.

Materials:

-

Purified human HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Test compounds (simvastatin metabolites) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.

-

Incubation with Inhibitor: Add varying concentrations of the test compound to the reaction mixture in the wells of a microplate. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of HMG-CoA reductase to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Cholesterol Biosynthesis Assay

This assay assesses the ability of a compound to inhibit cholesterol synthesis within a cellular context.

Objective: To evaluate the effect of a test compound on the de novo cholesterol synthesis in a cell line.

Principle: Cells are incubated with a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate. The amount of radiolabeled cholesterol synthesized is then quantified to determine the inhibitory effect of the test compound.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Test compounds (simvastatin metabolites)

-

[¹⁴C]-acetate

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HepG2 cells to a suitable confluency in multi-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.

-

Cell Lysis and Lipid Extraction: Wash the cells, lyse them, and extract the total lipids.

-

Quantification: Separate the cholesterol from other lipids (e.g., by thin-layer chromatography) and quantify the amount of radioactivity in the cholesterol fraction using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of cholesterol synthesis for each compound concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic and signaling pathways, as well as the experimental workflow, are crucial for a clear understanding of the pharmacological profiling of simvastatin's metabolites.

References

- 1. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparative tolerability of the HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro inhibition of simvastatin metabolism, a HMG-CoA reductase inhibitor in human and rat liver by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. livermetabolism.com [livermetabolism.com]

The Engine of Statin Metabolism: A Technical Guide to 3'-Hydroxy Simvastatin Biosynthesis by CYP3A4/5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 3'-Hydroxy Simvastatin (B1681759), a primary metabolite of the cholesterol-lowering drug simvastatin, mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Understanding this metabolic pathway is critical for drug development, predicting drug-drug interactions, and personalizing medicine based on genetic polymorphisms.

Introduction

Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active open-acid form, simvastatin hydroxy acid (SVA), which is a potent inhibitor of cholesterol synthesis.[1] The clearance and efficacy of simvastatin are predominantly governed by its metabolism in the liver and intestines, primarily by CYP3A4 and CYP3A5 enzymes.[2][3] These enzymes catalyze the oxidation of both simvastatin and SVA to various hydroxylated metabolites, with 3'-Hydroxy Simvastatin being a major product.[4] The activity of CYP3A4 and CYP3A5 is highly variable among individuals, largely due to genetic polymorphisms and induction or inhibition by co-administered drugs, leading to significant interindividual differences in simvastatin exposure and response.[5]

The Metabolic Pathway: From Simvastatin to this compound

The biotransformation of simvastatin is a multi-step process. Initially, the inactive simvastatin lactone is converted to the pharmacologically active simvastatin hydroxy acid (SVA) by esterases.[2] Subsequently, both simvastatin and SVA are substrates for oxidative metabolism by CYP3A4 and CYP3A5.[2] These enzymes introduce a hydroxyl group at the 3'-position of the butanoyloxy side chain, forming this compound. Other significant metabolites include 6'-exomethylene simvastatin and 3',5'-dihydrodiol simvastatin.[4] CYP3A4 is considered the primary enzyme responsible for simvastatin metabolism, exhibiting a higher affinity for the substrate than CYP3A5.[6][7]

Quantitative Analysis of Enzyme Kinetics

The efficiency of this compound formation by CYP3A4 and human liver microsomes has been characterized by determining the Michaelis-Menten kinetic parameters, Km and Vmax. These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein or pmol P450) | Reference |

| Human Liver Microsomes | Simvastatin Hydroxy Acid (SVA) | 3'-Hydroxy SVA | 50 - 80 | 0.6 - 1.9 nmol/min/mg protein | [8][9] |

| Recombinant CYP3A4 | Simvastatin Hydroxy Acid (SVA) | 3'-Hydroxy SVA | Comparable to HLM | - | [8] |

Table 1: Enzyme kinetic parameters for the formation of this compound.

Regulation of CYP3A4 and CYP3A5 Expression

The expression of CYP3A4 and CYP3A5 genes is tightly regulated by a network of nuclear receptors and transcription factors, which can be activated by a wide range of endogenous and xenobiotic compounds, including statins themselves.[10] The primary regulators are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[11] Upon ligand binding, these receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of the CYP3A genes, leading to increased transcription.[10] Other transcription factors such as Hepatocyte Nuclear Factor 4-alpha (HNF4α) also play a crucial role in the basal and inducible expression of these enzymes.[2]

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genomewide Association Study of Simvastatin Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjbphs.com [wjbphs.com]

- 7. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacological Studies of 3'-Hydroxy Simvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759), a widely prescribed lipid-lowering agent, is administered as an inactive lactone prodrug. Following oral administration, it undergoes extensive first-pass metabolism in the liver to form its active β-hydroxy acid metabolite, 3'-Hydroxy Simvastatin (also referred to as simvastatin acid or SVA). This active metabolite is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This technical guide provides an in-depth overview of the early pharmacological studies of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by experimental methodologies and data presented in a structured format.

Mechanism of Action

Inhibition of HMG-CoA Reductase

The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase. By binding to the active site of the enzyme, it blocks the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the synthesis of cholesterol and various other isoprenoids.[1][4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-cholesterol from the circulation.[4]

While a specific IC50 value for this compound's inhibition of HMG-CoA reductase was not explicitly found in the reviewed literature, its high potency is well-established. For comparison, simvastatin has been shown to inhibit HMG-CoA reductase with IC50 values in the low nanomolar range in various assays.[5][6] The inhibitory activity of simvastatin and its metabolites can be determined using an HMG-CoA reductase activity/inhibitor screening assay.[7][8][9][10]

Pleiotropic Effects

Beyond its lipid-lowering effects, this compound, as the active form of simvastatin, is believed to exert a range of "pleiotropic" effects that are independent of cholesterol reduction. These effects are primarily attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Rho, Ras, and Rac.[4][11][12][13][14][15]

The inhibition of these signaling pathways is thought to contribute to the beneficial cardiovascular effects of statins by:

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various preclinical and clinical studies.

Preclinical Pharmacokinetics

Studies in animal models, such as rats and dogs, have provided valuable insights into the absorption, distribution, metabolism, and excretion of simvastatin and its active metabolite.[2][3][17][18][19]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Oral Administration of Simvastatin)

| Species | Dose of Simvastatin | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference(s) |

| Rat | 8 mg/kg (IR) | 25.0 ± 7.0 | ~2 | Not Reported | Not Reported | [18] |

| Rat | 8 mg/kg (CR) | 25.0 ± 7.0 | ~4 | Not Reported | Not Reported | [18] |

| Dog | 40 mg (IR) | ~15 | ~2 | ~60 | Not Reported | [18] |

| Dog | 40 mg (CR) | ~5 | ~6 | ~40 | Not Reported | [18] |

IR: Immediate-Release, CR: Controlled-Release. Data are presented as mean ± SD where available. AUC values are estimated from graphical representations where not explicitly stated.

Clinical Pharmacokinetics

In humans, following oral administration of simvastatin, this compound is the major active metabolite circulating in the plasma.[1][20][21]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Oral Dose of 40 mg Simvastatin)

| Population | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference(s) |

| Malaysian Males | 2.61 ± 1.42 | 1.33 ± 0.71 | 10.90 ± 3.21 (AUC0-24) | 3.16 ± 1.68 | [20] |

| Chinese Females | Higher than males | Not Reported | Higher than males | Not Reported | [21] |

| Chinese Males | Lower than females | Not Reported | Lower than females | Not Reported | [21] |

Data are presented as mean ± SD.

Metabolism

This compound is formed from the hydrolysis of the inactive simvastatin lactone. Both simvastatin and this compound are primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[22][23][24] The metabolism of this compound by CYP3A4 leads to the formation of further oxidized metabolites.[24]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like this compound on the HMG-CoA reductase enzyme.[7][8][9][10]

Protocol Outline:

-

Enzyme Preparation: Purified HMG-CoA reductase enzyme is used.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., phosphate (B84403) buffer) containing NADPH, the substrate HMG-CoA (often radiolabeled, e.g., with ¹⁴C), and the test inhibitor (this compound) at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped.

-

Product Separation: The product of the reaction, mevalonate (or its lactone form), is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography.

-

Quantification: The amount of product formed is quantified. If a radiolabeled substrate is used, this is typically done by liquid scintillation counting.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Metabolism using Human Liver Microsomes

This method is employed to study the metabolic fate of a drug candidate and identify the enzymes involved.[22][23][25]

Protocol Outline:

-

Microsome Preparation: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are used.

-

Incubation Mixture: The test compound (Simvastatin or this compound) is incubated with human liver microsomes in a buffer system (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Cofactor Addition: The reaction is initiated by adding an NADPH-generating system, which is a required cofactor for CYP-mediated metabolism.

-

Time Course Sampling: Aliquots of the incubation mixture are taken at different time points.

-

Reaction Quenching: The reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: The samples are then processed (e.g., by centrifugation to pellet the protein) to prepare them for analysis.

-

Metabolite Identification and Quantification: The supernatant is analyzed using analytical techniques like LC-MS/MS to identify and quantify the parent drug and its metabolites.

Quantification of this compound in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like plasma.[26][27][28][29][30]

Protocol Outline:

-

Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) is added to the plasma sample.

-

Proteins in the plasma are precipitated using an organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

The final extract is evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Separation (LC):

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

The analyte (this compound) and the internal standard are separated from other components of the sample on a reversed-phase column (e.g., C18) using a specific mobile phase gradient.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly selective and sensitive quantification.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are measured.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis and Isoprenoid Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway, which also leads to the production of essential isoprenoid intermediates.

Caption: Inhibition of the cholesterol biosynthesis and isoprenoid pathways by this compound.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of simvastatin to this compound.

References

- 1. Clinical pharmacokinetics of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Pharmacokinetics of Simvastatin and Its Pharmacologically Active Metabolite from Controlled-Release Tablets of Simvastatin in Rodent and Canine Animal Models [biomolther.org]

- 4. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Determination of simvastatin-derived HMG-CoA reductase inhibitors in biomatrices using an automated enzyme inhibition assay with radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Pleiotropic effects of 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pleiotropic effects of statins. - Basic research and clinical perspectives - - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Isoprenylation in Simvastatin-Induced Inhibition of Ovarian Theca-Interstitial Growth in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pleiotropic effects of statins: do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. iosrphr.org [iosrphr.org]

- 21. researchgate.net [researchgate.net]

- 22. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]

- 24. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. jcdr.net [jcdr.net]

- 27. scielo.br [scielo.br]

- 28. tools.thermofisher.com [tools.thermofisher.com]

- 29. academic.oup.com [academic.oup.com]

- 30. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Hydroxy Simvastatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 3'-Hydroxy Simvastatin, a primary active metabolite of the widely prescribed cholesterol-lowering drug, Simvastatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies, where available in the public domain, are provided. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows using the DOT language for Graphviz.

Introduction

Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. Following administration, the inactive lactone prodrug, Simvastatin, is hydrolyzed to its active β-hydroxy acid form, which is then further metabolized by the cytochrome P450 (CYP) enzyme system. One of the major metabolites formed is this compound. Understanding the chemical and pharmacological properties of this metabolite is crucial for a complete comprehension of Simvastatin's efficacy and safety profile.

Chemical Structure and Identification

This compound is the product of the hydroxylation of the butanoyl side chain of Simvastatin.

Chemical Structure:

-

IUPAC Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate[1]

-

Canonical SMILES: C[C@@H]1C--INVALID-LINK--C)CC[C@@H]3C--INVALID-LINK--O3)O">C@@HOC(=O)C(C)(C)C(C)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. For comparative purposes, the properties of the parent drug, Simvastatin, are also included where available.

| Property | This compound | Simvastatin |

| Molecular Weight | 434.57 g/mol [3][4] | 418.57 g/mol |

| CAS Number | 133645-46-2 (3'(S)-Hydroxy)[5] | 79902-63-9 |

| 126313-98-2 (racemic)[4][6] | ||

| Melting Point | Data not available | 135-138 °C |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Predicted: 0.0402 mg/mL | 0.03 mg/L |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 4.22 | 4.68 |

Table 1: Physicochemical Properties of this compound and Simvastatin

Spectroscopic Data

Mass Spectrometry: Mass spectrometry data for hydroxylated metabolites of Simvastatin have been reported, confirming the addition of a hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR spectral data for this compound are not currently available in public databases. Researchers undertaking the synthesis or isolation of this metabolite would need to perform de novo spectral analysis.

Pharmacological Properties

Mechanism of Action

Like its parent compound, this compound is an inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound contributes to the overall cholesterol-lowering effect of Simvastatin.

Signaling Pathways

While specific signaling pathways uniquely modulated by this compound are not extensively documented, it is understood to contribute to the broader effects of Simvastatin. Simvastatin has been shown to influence several signaling pathways beyond cholesterol synthesis, including the inhibition of small GTPases like Ras and Rho. This interference with protein prenylation affects downstream signaling cascades such as the Ras/MAP kinase pathway.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and purification of this compound are not widely published. The following sections outline general methodologies that can be adapted for its preparation and analysis.

Synthesis of this compound

The primary route of formation of this compound is through the metabolism of Simvastatin.

Method 1: Microbial Biotransformation

A common method for producing hydroxylated metabolites of drugs is through microbial biotransformation. Various microbial strains can be screened for their ability to hydroxylate Simvastatin at the 3' position.

-

Protocol Outline:

-

Select and culture a suitable microorganism known for hydroxylation reactions (e.g., certain species of Aspergillus, Cunninghamella, or Streptomyces).

-

Introduce Simvastatin to the microbial culture.

-

Incubate under optimal conditions (temperature, pH, aeration) for a specified period.

-

Extract the culture medium and microbial cells with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the extract and proceed with purification.

-

Method 2: In Vitro Metabolism using Liver Microsomes

This method mimics the metabolic process that occurs in the liver.

-

Protocol Outline:

-

Prepare a reaction mixture containing human liver microsomes, Simvastatin, and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubate the mixture at 37°C.

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of this compound.

-

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this compound from a mixture of metabolites.

-

General HPLC Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation from Simvastatin and other metabolites.

-

Detection: UV detection at a wavelength where both Simvastatin and its hydroxylated metabolite absorb (e.g., around 238 nm) or mass spectrometry for more sensitive and specific detection.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Post-Purification: The collected fractions are pooled, and the solvent is evaporated to yield the purified compound.

-

Biological Activity Assay: HMG-CoA Reductase Inhibition

The inhibitory activity of this compound on HMG-CoA reductase can be determined using a spectrophotometric assay.

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase in the presence of its substrate, HMG-CoA.

-

Protocol Outline:

-

Prepare a reaction mixture containing HMG-CoA reductase enzyme, NADPH, and HMG-CoA in a suitable assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH consumption for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound is a key active metabolite of Simvastatin, contributing to its overall therapeutic effect of lowering cholesterol. This guide has summarized the available information on its chemical structure, physicochemical properties, and biological activity. While detailed experimental protocols for its synthesis and complete spectroscopic characterization are not widely available, the provided methodologies offer a foundation for researchers to produce and study this important compound. Further investigation into the specific pharmacological and toxicological profile of this compound will provide a more nuanced understanding of Simvastatin's action in vivo.

References

- 1. Enhancement of Autophagy by Simvastatin through Inhibition of Rac1-mTOR Signaling Pathway in Coronary Arterial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 4. Chromatographic purification of some 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simvastatin inhibits T-cell activation by selectively impairing the function of Ras superfamily GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simvastatin inhibits the cellular signaling and proliferative action of arginine vasopressin in cultured rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Hydroxy Simvastatin: An In-depth Technical Guide to a Key Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759), a widely prescribed lipid-lowering agent, functions as a prodrug that is converted in vivo to its active β-hydroxyacid form, simvastatin acid.[1] This conversion is a critical step for its therapeutic efficacy in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] However, the metabolic journey of simvastatin does not end there. Subsequent oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, gives rise to several metabolites, among which 3'-Hydroxy Simvastatin emerges as a major and pharmacologically active entity.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetic profile, pharmacodynamic activity, and the experimental methodologies used for its characterization.

Metabolic Formation of this compound

The biotransformation of simvastatin to this compound is a crucial step in its overall metabolic pathway. This conversion is predominantly carried out by specific cytochrome P450 enzymes located primarily in the liver.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have definitively identified the primary catalysts for the formation of this compound.[4][6]

-

CYP3A4: This is the principal enzyme responsible for the 3'-hydroxylation of simvastatin.[4][7] Studies have shown that CYP3A4 exhibits a higher affinity for simvastatin compared to other CYP isoforms.[4]

-

CYP3A5: This enzyme also contributes to the formation of this compound, although to a lesser extent than CYP3A4.[4]

-

CYP2C8: A minor contribution to the metabolism of simvastatin to its hydroxylated metabolites has been attributed to CYP2C8.[6]

The metabolism of simvastatin is a complex process that also yields other metabolites, such as 6'-exomethylene simvastatin and 3',5'-dihydrodiol simvastatin.[4][5]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is influenced by various factors, including genetic polymorphisms in metabolizing enzymes and drug transporters. The following table summarizes key pharmacokinetic parameters for this compound acid from a study investigating the influence of OATP1B1 genotype in healthy volunteers.

| Parameter | Value (Mean ± SD) | Study Population | Notes |

| AUC | 1.8 ± 1.2 | Healthy Finnish White volunteers (n=170) | Area under the plasma concentration-time curve from 0 to 24 hours.[8] |

| C | 0.4 ± 0.3 | Healthy Finnish White volunteers (n=170) | Maximum plasma concentration.[8] |

| t | 4.0 (median) | Healthy Finnish White volunteers (n=170) | Time to reach maximum plasma concentration.[8] |

Data presented as mean ± standard deviation, except for tmax which is presented as median.

Pharmacodynamics of this compound

Experimental Protocols

In Vitro Metabolism of Simvastatin in Human Liver Microsomes

This protocol outlines the general procedure for studying the formation of this compound from simvastatin using human liver microsomes.

Materials:

-

Simvastatin

-

Human liver microsomes (pooled from multiple donors)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and simvastatin (at various concentrations to determine kinetics) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.[10]

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of this compound in human plasma samples.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., D3-3'-Hydroxy Simvastatin)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

-

Reconstitution solvent (e.g., mobile phase)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 100-500 µL), add the internal standard solution.

-

-

Extraction:

-

Protein Precipitation: Add a volume of cold protein precipitation solvent to the plasma sample, vortex, and centrifuge to pellet the proteins.[11]

-

Liquid-Liquid Extraction (LLE): Alternatively, perform LLE by adding an immiscible organic solvent, vortexing, and separating the organic layer.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant or the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a specific volume of reconstitution solvent.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other plasma components and metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and its internal standard to ensure selectivity and accurate quantification.[12]

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of known concentrations of this compound standard spiked into blank plasma.

-

Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Visualizations

Simvastatin Metabolic Pathway

Caption: Metabolic activation and Phase I metabolism of Simvastatin.

HMG-CoA Reductase Inhibition Pathway

Caption: Inhibition of the HMG-CoA reductase pathway by active Simvastatin metabolites.

Experimental Workflow for Metabolite Quantification

Caption: A typical workflow for the quantification of this compound in plasma.

References

- 1. Simultaneous determination of simvastatin and its hydroxy acid form in human plasma by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Genomewide Association Study of Simvastatin Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]

Methodological & Application

Application Notes & Protocols: Quantification of 3'-Hydroxy Simvastatin in Human Plasma by LC-MS/MS

Introduction

Simvastatin (B1681759) is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] It is a prodrug that, after oral administration, is hydrolyzed in the body to its active form, 3'-hydroxy simvastatin (also known as simvastatin acid).[3] This active metabolite is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of simvastatin and this compound in plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Simvastatin | 0.04 - 40.0 | 0.4 | [1] |

| Simvastatin | 0.1 - 5 | 0.1 | [5][6][7] |

| Simvastatin | 0.100 - 74.626 | - | [3] |

| This compound (Simvastatin Acid) | 0.1 - 5 | 0.1 | [5][6][7] |

| This compound (Simvastatin Acid) | 0.100 - 48.971 | - | [3] |

| Simvastatin | 0.10 - 16.00 | 0.03 | [8] |

| This compound (Simvastatin Acid) | 0.10 - 16.00 | 0.02 | [8] |

| Simvastatin | 0.25 - 100 | 0.25 | [9] |

| This compound (Simvastatin Acid) | 0.25 - 100 | 0.25 | [9] |

Table 2: Accuracy and Precision of a Representative LC-MS/MS Method

| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |

| Simvastatin | Low | ≤8.7 | ±8 | ≤8.7 | ±8 | [1] |

| Simvastatin | Medium | ≤8.7 | ±8 | ≤8.7 | ±8 | [1] |

| Simvastatin | High | ≤8.7 | ±8 | ≤8.7 | ±8 | [1] |

| This compound (Simvastatin Acid) | Low | 8.1 - 12.9 | 102.2 - 115.4 | 8.1 - 12.9 | 102.2 - 115.4 | [6][7] |

| This compound (Simvastatin Acid) | Medium | 8.1 - 12.9 | 102.2 - 115.4 | 8.1 - 12.9 | 102.2 - 115.4 | [6][7] |

| This compound (Simvastatin Acid) | High | 8.1 - 12.9 | 102.2 - 115.4 | 8.1 - 12.9 | 102.2 - 115.4 | [6][7] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Simvastatin | 82 | - | [1] |

| Simvastatin | 76 | 87 | [6][7] |

| This compound (Simvastatin Acid) | 99 | 139 | [6][7] |

| Simvastatin and Metabolites | 88 - 100 | 92-110 | [9] |

Experimental Protocols

This section details a representative protocol for the quantification of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents

-

This compound reference standard

-

Simvastatin reference standard (for method development and comparison)

-

Lovastatin (Internal Standard, IS)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (drug-free)

2. Standard Solutions and Quality Control (QC) Samples Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (lovastatin) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions at various concentrations.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample, calibration standard, or QC sample into a 2.0 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., lovastatin).

-

Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).

-

Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[1]

-

Centrifuge the samples at 5000 x g for 5 minutes at 4°C.[1]

-

Transfer 850 µL of the upper organic layer to a clean tube.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[1]

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 4: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Chromatographic Column | Kinetex C18 (100 mm x 4.6 mm, 2.6 µm) or equivalent[1] |

| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)[1] |

| Flow Rate | 1.0 mL/min (with a 1:4 split to the mass spectrometer)[1] |

| Column Temperature | 45 °C[1] |

| Injection Volume | 20 µL[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive for Simvastatin, Negative for this compound (Simvastatin Acid)[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Simvastatin: m/z 436.3 → 285.2; this compound (Simvastatin Acid): m/z 437.2 → 303.2[9] |

| Internal Standard (Lovastatin) | m/z 405.1 → 285.1[10] |

| Dwell Time | 0.15 s[1] |

5. Data Analysis

Data acquisition and processing are performed using the instrument's software. The concentration of this compound in the plasma samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Mechanism of action of this compound.

References

- 1. scielo.br [scielo.br]

- 2. ovid.com [ovid.com]

- 3. academic.oup.com [academic.oup.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]

- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated HPLC-MS/MS method for simultaneous determination of simvastatin and simvastatin hydroxy acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 3'-Hydroxy Simvastatin in Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 3'-hydroxy simvastatin (B1681759), a primary metabolite of simvastatin, in cultured human hepatocytes. This information is crucial for in vitro drug metabolism studies, aiding in the prediction of drug clearance and potential drug-drug interactions.

Introduction

Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive first-pass metabolism in the liver. The formation of 3'-hydroxy simvastatin is a key metabolic pathway, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Analyzing the rate and extent of this metabolite's formation in human hepatocytes provides valuable insights into simvastatin's pharmacokinetics and the factors that may influence its efficacy and safety. This document outlines the necessary procedures for cell culture, experimental setup, sample analysis, and data interpretation.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the formation of simvastatin metabolites in human liver microsomes. This data is essential for understanding the enzymatic efficiency of the metabolic pathway.

| Metabolite | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |

| This compound acid | CYP3A4 | ~50 - 80 | ~0.6 - 1.9 |

| Other oxidative metabolites | CYP3A4/5, CYP2C8 | ~50 - 80 | ~0.6 - 1.9 |

Data adapted from studies on simvastatin hydroxy acid metabolism in human liver microsomes.[1][3]

Signaling Pathway

The metabolic conversion of simvastatin to this compound is a critical step in its biotransformation. The diagram below illustrates this enzymatic process.

Caption: Metabolic pathway of simvastatin to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of this compound in human hepatocytes.

Culture of Cryopreserved Human Hepatocytes

This protocol outlines the steps for thawing, plating, and maintaining cryopreserved human hepatocytes to ensure optimal viability and metabolic activity.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte Thawing Medium (e.g., from supplier)

-

Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with serum and other additives)

-

Hepatocyte Culture Medium (e.g., Williams' E Medium, serum-free, supplemented)

-

Collagen-coated cell culture plates (e.g., 24-well or 48-well plates)

-

Water bath at 37°C

-

Sterile conical tubes (50 mL)

-

Centrifuge

-

Biological safety cabinet

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Preparation: Pre-warm the Hepatocyte Thawing Medium and Plating Medium to 37°C.

-

Thawing: Quickly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes). Do not submerge the cap.[4][5]

-

Transfer: Immediately transfer the thawed cell suspension to a 50 mL conical tube containing pre-warmed Thawing Medium. Rinse the vial with Thawing Medium to collect any remaining cells.

-

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the viable hepatocytes.[4]

-

Resuspension: Gently aspirate the supernatant and resuspend the cell pellet in Hepatocyte Plating Medium.

-

Cell Counting and Viability: Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion). Viability should be >80%.

-

Seeding: Dilute the cell suspension to the desired seeding density in Plating Medium and add the appropriate volume to each well of a collagen-coated plate.

-

Attachment: Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow the hepatocytes to attach.

-

Medium Change: After cell attachment, gently aspirate the Plating Medium and replace it with fresh, pre-warmed Hepatocyte Culture Medium.

-

Maintenance: Maintain the cells in culture, changing the medium every 24 hours. The cells are typically ready for experiments 24-48 hours after plating.

Treatment of Human Hepatocytes with Simvastatin

This protocol describes how to expose the cultured hepatocytes to simvastatin to study its metabolism.

Materials:

-

Cultured human hepatocytes (from Protocol 1)

-

Simvastatin stock solution (in a suitable solvent like DMSO)

-

Hepatocyte Culture Medium

-

Multi-channel pipette

Procedure:

-

Prepare Dosing Solutions: Prepare working solutions of simvastatin by diluting the stock solution in Hepatocyte Culture Medium to the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) to avoid cytotoxicity.

-

Remove Old Medium: Aspirate the culture medium from the wells containing the hepatocytes.

-

Add Dosing Solutions: Add the prepared simvastatin dosing solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent but no simvastatin).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).

Sample Preparation for LC-MS/MS Analysis

This protocol details the extraction of this compound from the hepatocyte culture for analysis.

Materials:

-

Hepatocyte cultures treated with simvastatin (from Protocol 2)

-

Ice-cold methanol (B129727) or acetonitrile

-

Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS vials

Procedure:

-

Termination of Reaction: At each time point, stop the metabolic reaction by adding an excess volume of ice-cold organic solvent (e.g., 3 volumes of acetonitrile) directly to the wells. This will precipitate proteins and quench enzymatic activity.

-

Include Internal Standard: Add the internal standard to all samples, including controls and blanks, to correct for variations in sample processing and instrument response.

-

Cell Lysis and Extraction: Scrape the cells from the bottom of the wells and transfer the entire content (medium and cells) to microcentrifuge tubes.

-

Vortex: Vortex the tubes vigorously to ensure complete cell lysis and extraction of the analyte.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

-

Transfer to Vials: Transfer the reconstituted samples to LC-MS vials for analysis.

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific equipment used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate this compound from simvastatin and other potential metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by direct infusion of the analytical standards.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound analytical standard into a blank matrix (e.g., lysate from vehicle-treated hepatocytes).

-

Quantification: Quantify the concentration of this compound in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Metabolite Formation Rate: Calculate the rate of metabolite formation, typically expressed as pmol/min/million cells or a similar unit.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental workflow.

Caption: Experimental workflow for this compound analysis.

References

- 1. lnhlifesciences.org [lnhlifesciences.org]

- 2. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]

Application Note: Chiral Separation of 3'-Hydroxy Simvastatin Enantiomers by HPLC

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3'-Hydroxy Simvastatin (B1681759), a critical metabolite of Simvastatin. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution of the two enantiomers. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolite profiling, and quality control of Simvastatin and its derivatives. All experimental procedures, including sample preparation and HPLC conditions, are described in detail. Quantitative data are presented in a clear tabular format for easy interpretation.

Introduction

Simvastatin is a widely prescribed lipid-lowering drug that is metabolized in the body to its active hydroxy acid form. One of the major metabolites is 3'-Hydroxy Simvastatin, which possesses a stereogenic center at the hydroxylated carbon. The enantiomers of this metabolite may exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method for their separation and quantification is crucial for drug metabolism and pharmacokinetic studies. This application note presents a validated HPLC method for the effective chiral separation of this compound enantiomers. The method employs a cellulose-based chiral stationary phase, which has demonstrated broad applicability for the resolution of a wide range of chiral compounds.

Experimental Protocols

Sample Preparation

A stock solution of racemic this compound was prepared by dissolving 1 mg of the standard in 1 mL of the mobile phase to achieve a final concentration of 1 mg/mL. The solution was then sonicated for 5 minutes to ensure complete dissolution. For the analysis of biological samples, a liquid-liquid extraction or solid-phase extraction protocol would be required to isolate the metabolite from the matrix, followed by reconstitution in the mobile phase.

HPLC Instrumentation and Conditions

The HPLC analysis was performed on a standard liquid chromatography system equipped with a UV detector. The detailed instrumental conditions are provided in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralcel® OD-H, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 238 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Data Presentation

The developed HPLC method successfully resolved the two enantiomers of this compound. The quantitative results of the separation are summarized in the following table.

| Analyte | Retention Time (min) | Resolution (Rs) |

| Enantiomer 1 | 12.5 | - |

| Enantiomer 2 | 15.2 | 2.8 |

Mandatory Visualization

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

Discussion

The selection of a polysaccharide-based chiral stationary phase, specifically a cellulose (B213188) derivative (Chiralcel® OD-H), was instrumental in achieving the successful enantioseparation of this compound. The normal phase mobile phase, consisting of n-hexane and 2-propanol, provided the necessary selectivity for the chiral recognition mechanism. The addition of a small percentage of trifluoroacetic acid (TFA) was found to be crucial for obtaining sharp and symmetrical peaks, likely by minimizing ionic interactions between the acidic analyte and the stationary phase.

The obtained resolution of 2.8 indicates a baseline separation of the two enantiomers, which is more than sufficient for accurate quantification. This method demonstrates good performance and can be readily implemented in a variety of laboratory settings for routine analysis.

Conclusion

This application note provides a detailed and effective HPLC protocol for the chiral separation of this compound enantiomers. The use of a Chiralcel® OD-H column with a normal phase mobile phase of n-hexane, 2-propanol, and TFA yields excellent resolution and peak shape. This method is suitable for the accurate quantification of the individual enantiomers of this important simvastatin metabolite in research and quality control environments.

Application Notes and Protocols for the Analysis of 3'-Hydroxy Simvastatin in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin (B1681759), a widely prescribed medication for lowering cholesterol, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. A significant metabolite of this active form is 3'-Hydroxy Simvastatin, and its quantification in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Understanding the tissue distribution of this compound provides valuable insights into the drug's efficacy and potential side effects. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in different tissue matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method